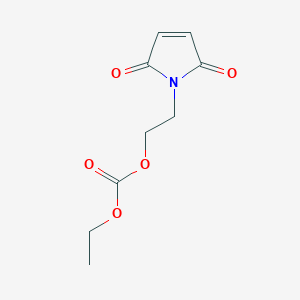
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate is an organic compound that features a maleimide group. This compound is known for its reactivity with thiol groups, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate typically involves the reaction of maleic anhydride with ethyl alcohol under controlled conditions The reaction proceeds through the formation of an intermediate maleic acid ester, which is then cyclized to form the maleimide structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction temperatures and pressures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The maleimide group can react with nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Products include substituted maleimides.
Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.
Hydrolysis: Ethanol and carbon dioxide are the primary products.
Scientific Research Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules, particularly proteins, through thiol-maleimide coupling.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The primary mechanism of action for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate involves its reactivity with thiol groups. The maleimide group forms a stable covalent bond with thiols, which is a key reaction in bioconjugation and protein modification. This reactivity is exploited in various applications, including the development of targeted drug delivery systems and the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide
Uniqueness
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate is unique due to its combination of a maleimide group and an ethyl carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in both research and industrial applications.
Properties
CAS No. |
188680-93-5 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethyl ethyl carbonate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(13)15-6-5-10-7(11)3-4-8(10)12/h3-4H,2,5-6H2,1H3 |
InChI Key |
ZGBDLHQEJJDYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


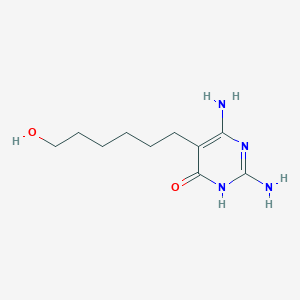

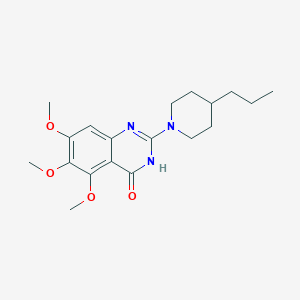
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
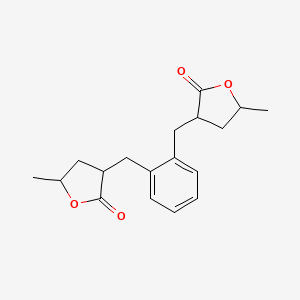

![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
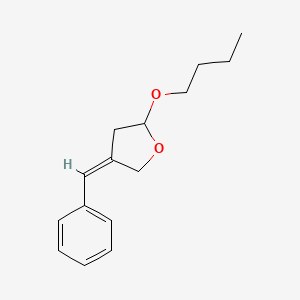
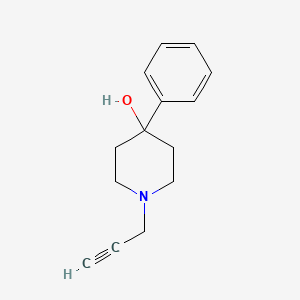
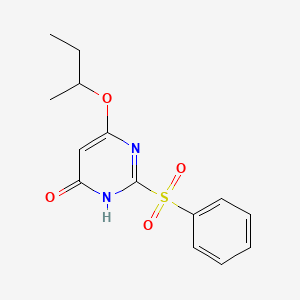
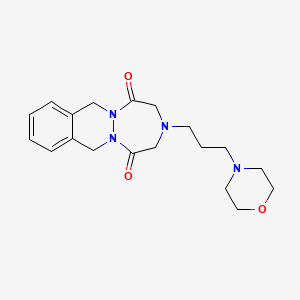
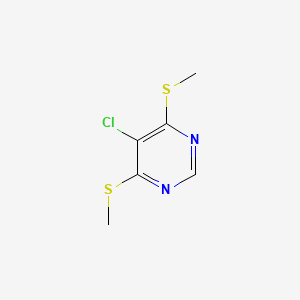
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
